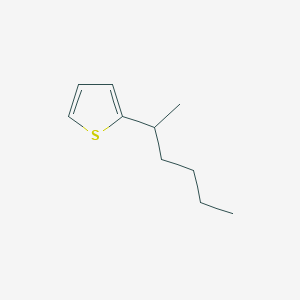

2-(Hexan-2-YL)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

163104-22-1 |

|---|---|

Molecular Formula |

C10H16S |

Molecular Weight |

168.30 g/mol |

IUPAC Name |

2-hexan-2-ylthiophene |

InChI |

InChI=1S/C10H16S/c1-3-4-6-9(2)10-7-5-8-11-10/h5,7-9H,3-4,6H2,1-2H3 |

InChI Key |

VETAUUSMDAPODD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1=CC=CS1 |

Origin of Product |

United States |

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Hexan 2 Yl Thiophene

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These methods are complementary to NMR.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a fingerprint of the molecule's functional groups.

Predicted FT-IR Absorption Bands for 2-(Hexan-2-yl)thiophene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3110 - 3070 | C-H Stretch | Aromatic (Thiophene ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Hexyl chain) |

| ~1540, ~1440 | C=C Stretch | Aromatic (Thiophene ring) |

| 1465, 1375 | C-H Bend | Aliphatic (CH₂/CH₃) |

| ~840 | C-H Out-of-plane bend | 2-substituted Thiophene (B33073) |

| 800 - 600 | C-S Stretch | Thiophene ring |

Note: Data are predicted based on characteristic frequencies for thiophenes and alkanes.

The FT-IR spectrum would clearly confirm the presence of both the aromatic thiophene ring and the saturated alkyl chain. The C-H stretching region would be particularly informative, with sharp peaks above 3000 cm⁻¹ for the aromatic C-H bonds and strong, intense bands below 3000 cm⁻¹ for the aliphatic C-H bonds of the hexyl group. youtube.com The fingerprint region (below 1500 cm⁻¹) would contain characteristic absorptions for the thiophene ring system, including the C-S stretching mode. researchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiophene ring. The C=C stretching modes of the thiophene ring, which are often strong and sharp in Raman spectra, are expected in the 1300-1600 cm⁻¹ range. rsc.orgmdpi.com A particularly intense band corresponding to a symmetric Cα–Cβ stretching vibration is a characteristic feature of oligothiophenes and polythiophenes and would be expected for this molecule as well, likely around 1440-1460 cm⁻¹. rsc.orgacs.org The C-S stretching vibration is also typically Raman active. This technique provides a valuable complementary fingerprint to FT-IR for structural confirmation. cambridge.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides critical insights into the electronic transitions within a molecule. For conjugated systems like thiophene, these techniques reveal information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, promoting electrons from ground states to excited states. The absorption maxima (λmax) are indicative of the electronic structure. For thiophene and its alkyl derivatives, characteristic absorptions corresponding to π-π* transitions are expected. The position and intensity of these bands can be influenced by the nature and position of substituents on the thiophene ring. Generally, 2-substituted thiophenes exhibit stronger conjugation and thus absorb at longer wavelengths compared to their 3-substituted counterparts.

While general principles suggest that this compound would exhibit characteristic UV-Vis absorption bands related to its thiophene core, a review of published scientific literature did not yield specific experimental data for its absorption maxima.

Table 3.3.1: Representative UV-Vis Absorption Data for Thiophene Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Thiophene | Hexane | 231 | General Literature |

| 2-Methylthiophene (B1210033) | Not Specified | ~235 | nist.gov |

| 2-Acetyl-4-thienylazothiophene | Methanol | 460 | nist.gov |

| 2-Cyano-4-thienylazothiophene | Methanol | 514 | nist.gov |

This table includes data for related compounds to illustrate typical absorption ranges; no specific data for this compound was found.

Photoluminescence and Fluorescence Studies

Photoluminescence and fluorescence spectroscopy involve the emission of photons from a molecule after it has been electronically excited. These techniques provide information about the structure of the excited state and the pathways of de-excitation. Many thiophene derivatives are known to be fluorescent, with the emission wavelength and quantum yield being highly dependent on their molecular structure and environment. Factors such as the alkyl substituent, solvent polarity, and aggregation can significantly impact the fluorescence properties.

Specific photoluminescence or fluorescence spectral data, such as emission maxima and quantum yields for this compound, are not available in the reviewed scientific literature. Research on other complex thiophene systems has shown that fluorescence can be a sensitive probe of molecular environment and conformation. spectrabase.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C10H16S, the expected exact mass can be calculated.

A search of scientific databases did not uncover any published HRMS data specifically for this compound. However, HRMS has been used to confirm the elemental composition of other thiophene derivatives in various studies. nih.gov

Table 3.4.1: Calculated and Theoretical HRMS Data

| Compound | Formula | Calculated Exact Mass (m/z) | Published Experimental Data |

|---|---|---|---|

| This compound | C10H16S | 168.0973 | Not Available |

| Thiophen-2-yl(2-(thiophen-2-yl)cyclopent-1-en-1-yl)methanone | C14H12OS2 | 260.0330 | 260.0324 nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and subsequently break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that can be used to confirm the molecule's structure. For this compound, the fragmentation would likely involve cleavage of the hexyl side chain and fragmentation of the thiophene ring. Common fragmentation pathways for alkylthiophenes include:

α-cleavage: Cleavage of the bond between the thiophene ring and the first carbon of the alkyl chain.

β-cleavage: Cleavage at the second carbon-carbon bond of the alkyl chain, which can lead to a stable tropylium-like ion if rearrangement occurs.

Loss of the alkyl chain.

Specific mass spectra detailing the fragmentation pattern of this compound are not present in the surveyed literature. The general fragmentation patterns of alkanes and other functional groups are well-documented and would apply to the hexyl substituent. chemicalbook.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as packing and hydrogen bonding.

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the formation of a crystalline derivative. There are no published reports of the crystal structure of this compound in the Cambridge Structural Database or other scientific literature. The crystal structures of numerous other thiophene derivatives have been determined, revealing details about their planarity and intermolecular interactions in the solid state. hmdb.ca

Computational and Theoretical Investigations of 2 Hexan 2 Yl Thiophene

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

UV-Vis Spectral Simulationsacs.org

The electronic absorption properties of 2-(hexan-2-yl)thiophene can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TDDFT). These simulations predict the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For thiophene (B33073) derivatives, the characteristic absorptions in the UV-Vis spectrum arise from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically the most intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring. The presence of the hexan-2-yl group, an alkyl substituent, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene due to hyperconjugation and inductive effects, which slightly raise the energy of the highest occupied molecular orbital (HOMO).

Simulations are typically performed using a basis set such as 6-311++G(2d,2p) and a functional like wB97XD or B3LYP, often incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to mimic experimental conditions. ua.esrsc.org The output provides the wavelength of maximum absorption (λmax), oscillator strength (f), and the nature of the molecular orbitals involved in each transition.

Table 1: Simulated UV-Vis Spectral Data for this compound This table presents hypothetical data based on typical TDDFT calculations for alkyl-substituted thiophenes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 245 | 0.65 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 220 | 0.12 | HOMO-1 → LUMO (π → π*) |

Theoretical Studies of Reactivity and Reaction Pathwaysacs.orgnih.gov

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound. By mapping potential energy surfaces, computational models can identify likely reaction pathways, intermediates, and transition states, providing a detailed understanding of the molecule's reactivity. Common reactions studied for thiophenes include electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions.

The thermodynamics of a reaction are assessed by calculating the energies of reactants, products, and intermediates. Density Functional Theory (DFT) is a common method for determining key energetic parameters such as reaction enthalpies (ΔH) and activation energies (Ea).

For instance, in an electrophilic substitution reaction, calculations would determine the relative energies of the sigma complexes (Wheland intermediates) formed by the attack of an electrophile at the C5 or C3 positions of the thiophene ring. Due to the electron-donating nature of the alkyl group, the C5 position is expected to be more activated and thus energetically more favorable for substitution.

Similarly, the O-H bond dissociation enthalpy (BDE) can be calculated for related thiophene-phenol compounds to assess antioxidant activity, where a lower BDE indicates higher reactivity towards radical scavenging. researchgate.net For this compound, computational assessment of the C-H bond dissociation energies of the hexyl chain can predict its susceptibility to autoxidation.

Table 2: Hypothetical Reaction Energetics for Electrophilic Bromination Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | C5-Substitution | C3-Substitution |

|---|---|---|

| Activation Energy (Ea) (kcal/mol) | 12.5 | 15.8 |

Identifying the transition state (TS) is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational chemists use algorithms to locate these TS structures and confirm them by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a [3+2] cycloaddition reaction involving a thiophene derivative, transition state analysis can predict the regioselectivity and stereoselectivity of the product. Studies on the reaction of thiophene with molecular oxygen have used transition state analysis to show that direct hydrogen abstraction has high energy barriers, while cycloaddition pathways are more favorable. rsc.org For this compound, analyzing the transition states for its hydrodesulfurization on a catalyst surface could reveal the preferred mechanism, distinguishing between direct desulfurization (DDS) and hydrogenation (HYD) pathways.

Conformational Analysis and Isomerism of the Hexan-2-YL Side Chainrsc.org

The hexan-2-yl side chain introduces both conformational flexibility and chirality to the molecule. The group is attached to the thiophene ring at its second carbon, which is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-2-(hexan-2-yl)thiophene.

Conformational analysis involves studying the different spatial arrangements of the side chain due to rotation around its single bonds. The most significant rotations are around the C2(thiophene)–C2(hexyl) bond and the C2(hexyl)–C3(hexyl) bond. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of these bonds.

The calculations reveal the relative energies of the various conformers (e.g., gauche, anti-periplanar). The global minimum energy conformation corresponds to the most stable and populated structure at equilibrium. This analysis is critical as the conformation of the side chain can influence the molecule's packing in the solid state and its interaction with biological receptors or catalyst surfaces.

Table 3: Hypothetical Relative Energies of Conformers for Rotation Around the Thiophene-Hexyl Bond Energies are relative to the most stable conformer.

| Dihedral Angle (C1-C2(Th)-C2(Hex)-C3(Hex)) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| ~60° | Gauche | 0.5 |

| ~180° | Anti | 0.0 |

Reactivity and Chemical Transformations of 2 Hexan 2 Yl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring, present in 2-(Hexan-2-yl)thiophene, is considered an electron-rich aromatic system. wikipedia.org Its reactivity in electrophilic aromatic substitution (SEAr) reactions is significantly greater than that of benzene (B151609), allowing for reactions to occur under milder conditions. pearson.comnih.gov The "electron pairs" on the sulfur atom are substantially delocalized into the pi-electron system, contributing to the ring's aromaticity and high reactivity. wikipedia.org The alkyl group at the 2-position is an activating group, which further enhances the reactivity of the thiophene ring towards electrophiles. wikipedia.org Activating substituents stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the substitution by donating electrons into the ring system. wikipedia.org Consequently, electrophilic substitution on 2-substituted thiophenes preferentially occurs at the 5-position, which is the most activated site. pearson.com

Nitration and Sulfonation Studies

Nitration: The nitration of thiophenes is more complex than halogenation due to the sensitivity of the thiophene ring to strong oxidizing acids, which can lead to degradation. Therefore, milder nitrating agents are typically employed. semanticscholar.org A common reagent for nitrating thiophenes is a mixture of nitric acid and acetic anhydride (B1165640). semanticscholar.org For poly(3-hexylthiophene), nitration has been successfully conducted using fuming nitric acid in acetic anhydride at low temperatures, resulting in the substitution of the hydrogen at the 4-position. acs.org For this compound, nitration is expected to yield primarily the 5-nitro derivative, with potential for the 3-nitro isomer as well. The reaction proceeds via the nitronium ion (NO₂⁺) as the electrophile. wikipedia.org

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (–SO₃H) group. wikipedia.org This reaction is typically carried out by heating the aromatic compound with concentrated or fuming sulfuric acid. wikipedia.orgwikipedia.org Sulfur trioxide (SO₃) is the active electrophile. wikipedia.org Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process. wikipedia.org The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) occurs in hot, dilute aqueous acid. wikipedia.org This reversibility allows the sulfonic acid group to be used as a protecting or directing group in organic synthesis. wikipedia.org For this compound, sulfonation would introduce a sulfonic acid group onto the thiophene ring, likely at the 5-position. The resulting aryl sulfonic acids are useful intermediates in the synthesis of various products, including detergents and dyes. wikipedia.org

Table 2: Nitration and Sulfonation of Alkylthiophenes

| Reaction | Reagent(s) | Expected Major Product for this compound | Reference(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃, Acetic Anhydride | 2-(Hexan-2-yl)-5-nitrothiophene | acs.org |

| Sulfonation | Concentrated H₂SO₄ | 5-(Hexan-2-yl)thiophene-2-sulfonic acid | wikipedia.orgwikipedia.org |

Oxidation and Reduction Reactions

The this compound molecule possesses three distinct sites susceptible to oxidation and reduction: the thiophene ring, the sulfur heteroatom, and the hexyl side chain.

Ring Hydrogenation

The aromatic thiophene ring can be reduced to a non-aromatic tetrahydrothiophene (B86538) ring under specific conditions. Ionic hydrogenation has been shown to be an effective method for this transformation. researchgate.net The reaction of monosubstituted thiophenes, including 2-alkyl derivatives, with a proton-hydride system such as trifluoroacetic acid (CF₃CO₂H) and triethylsilane (HSiEt₃) smoothly reduces the ring to the corresponding tetrahydrothiophene. researchgate.net The proposed mechanism involves protonation of the thiophene ring at the 5-position to form a thienyl cation, followed by hydride attack at the 2-position, leading to the fully reduced tetrahydrothiophene. researchgate.net For this compound, this reaction would yield 2-(Hexan-2-yl)tetrahydrothiophene. It has been noted that 2-alkylthiophenes undergo this reduction successfully, whereas substituents like halides or carboxylic acids directly on the ring can hinder the reaction. researchgate.net

Oxidation at Sulfur Atom

While the sulfur atom in thiophene is generally resistant to oxidation due to the delocalization of its lone pairs into the aromatic system, it can be oxidized using strong oxidizing agents. wikipedia.org The oxidation can proceed in a stepwise manner to first form a thiophene-1-oxide and then a thiophene-1,1-dioxide (sulfone). wikipedia.orgresearchgate.net

Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) often in the presence of a catalyst like methyltrioxorhenium(VII) (MTO). researchgate.netnih.gov The MTO-catalyzed oxidation with H₂O₂ readily converts thiophene derivatives to their corresponding sulfones, proceeding through a sulfoxide (B87167) intermediate. nih.govacs.org The rate of the first oxidation step (to sulfoxide) is enhanced by electron-donating groups on the thiophene ring, while the second step (to sulfone) shows the opposite trend. nih.govdicp.ac.cn Thiophene-S-oxides are generally unstable and can undergo reactions like Diels-Alder dimerization, unless sterically hindered by bulky substituents at the 2- and 5-positions. wikipedia.orgnih.gov

Table 3: Oxidation Products at the Sulfur Atom

| Product | Oxidizing System | Description | Reference(s) |

|---|---|---|---|

| Thiophene-1-oxide | m-CPBA | Unstable intermediate, may dimerize | wikipedia.orgresearchgate.netnih.gov |

| Thiophene-1,1-dioxide | H₂O₂ / CH₃ReO₃ | Stable final oxidation product | nih.govacs.org |

Oxidation of the Alkyl Chain

The alkyl side chain of this compound can be oxidized at the benzylic-like carbon—the carbon atom of the hexyl group directly attached to the thiophene ring. This position is activated by the adjacent aromatic ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄), can be used for this purpose. libretexts.org For the reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.org In this compound, the benzylic carbon is a secondary carbon with one hydrogen atom. The oxidation reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carbonyl group. Therefore, the oxidation of this compound with a strong oxidizing agent is expected to yield 1-(thiophen-2-yl)pentan-1-one. The mechanism is complex but is understood to involve the breaking of the benzylic C-H bond as a key step, with the resulting intermediate being stabilized by resonance with the thiophene ring. libretexts.org

The reactivity of this compound is characterized by two principal domains: the aliphatic hexan-2-yl side chain and the aromatic thiophene ring. Each offers distinct opportunities for chemical modification, from functional group interconversions on the alkyl moiety to a wide array of derivatization strategies on the heterocyclic core.

Functional Group Interconversions of the Hexan-2-YL Moiety

While the saturated alkyl chain is generally less reactive than the thiophene ring, its functionalization is a key strategy for modifying the molecule's physical and chemical properties.

Derivatization of Terminal Alkane Positions

The terminal methyl group (C6) of the hexan-2-yl chain, while chemically robust, represents a target for advanced C-H activation strategies. Although direct, selective functionalization of terminal alkanes remains a significant challenge in organic synthesis, various catalytic systems have been developed that could potentially be applied to this moiety. Methods involving metalloporphyrins, non-heme iron complexes, or dirhodium catalysts under specific conditions can achieve oxidation or halogenation of terminal, unactivated C-H bonds. These reactions typically proceed via radical mechanisms or concerted oxidative addition pathways, allowing for the introduction of hydroxyl, halogen, or nitrogen-containing functional groups. The application of such methods to this compound would yield derivatives with enhanced polarity and new handles for further chemical elaboration.

Reactions Involving Chiral Centers in the Hexan-2-YL Group

The C2 position of the hexan-2-yl group is a stereocenter, meaning this compound exists as a racemic mixture of (R)- and (S)-enantiomers. This inherent chirality can be exploited in asymmetric synthesis. For instance, after resolving the enantiomers, the molecule can serve as a chiral building block.

Furthermore, the chiral hexan-2-yl group can act as a directing group in diastereoselective reactions on the thiophene ring. More significantly, functionalization of the thiophene ring, for example by introducing an amino alcohol group, can create novel chiral ligands. Thiophene-based chiral ligands have been successfully employed in enantioselective additions of organozinc reagents to aldehydes. researchgate.net The stereochemical outcome of such reactions is often dictated by the specific structure of the ligand, and quantum chemical calculations have been used to rationalize the observed enantioselectivity by identifying key transition state structures. researchgate.net A ligand derived from chiral this compound could be used to catalyze reactions like the addition of diethylzinc (B1219324) to aromatic aldehydes, potentially affording high enantiomeric excess of the corresponding secondary alcohols. researchgate.net

Derivatization Strategies for Thiophene Core Functionalization

The thiophene ring is an electron-rich aromatic system, making it susceptible to a variety of electrophilic substitution and metal-catalyzed coupling reactions. The 5-position is particularly activated due to the +I effect of the alkyl group and is the primary site for functionalization.

Formation of Schiff Bases and Related Ligands

Direct formation of a Schiff base from this compound is not feasible. However, a carbonyl group can be readily introduced onto the thiophene ring, typically at the 5-position, via Friedel-Crafts acylation. For example, reaction with acetyl chloride and a Lewis acid like aluminum chloride would yield 5-acetyl-2-(Hexan-2-yl)thiophene. nih.gov This ketone is an excellent precursor for the synthesis of Schiff bases.

Condensation of the resulting acetylthiophene derivative with various primary amines yields the corresponding imines, or Schiff bases. researchgate.netjetir.org These thiophene-derived Schiff bases are versatile ligands capable of coordinating with a wide range of transition metals, including copper, zinc, cobalt, and nickel, to form stable metal complexes. nih.govnih.govacs.org The synthesis of these complexes often involves reacting the Schiff base ligand with a metal salt in an appropriate solvent like ethanol. acs.org The resulting complexes have been characterized extensively, and X-ray diffraction studies have revealed geometries such as distorted tetrahedral for zinc(II) and cadmium(II) complexes. nih.govacs.org

| Thiophene Precursor | Amine Reagent | Metal Salt | Resulting Complex | Yield | Reference |

|---|---|---|---|---|---|

| 2-Thiophenecarbaldehyde | N¹,N¹-diethylethane-1,2-diamine | CuCl₂ | [Cu(DE)Cl₂] | 88% | acs.org |

| 2-Thiophenecarbaldehyde | N¹,N¹-diethylethane-1,2-diamine | ZnCl₂ | [Zn(DE)Cl₂] | 92% | nih.gov |

| 2-Thiophenecarbaldehyde | N¹,N¹-diethylethane-1,2-diamine | CdBr₂·4H₂O | [Cd(DE)Br₂] | 90% | acs.org |

| 2-Acetylthiophene | L-Methionine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) salts | Various Metal(II) Complexes | Not specified | researchgate.net |

| 2-Thiophenecarboxaldehyde | 2-Aminobenzoic acid | Fe(III), Co(II), Ni(II), Cu(II), Zn(II), UO₂(II) salts | Various Metal Complexes | Not specified | nih.gov |

Cyclization and Annulation Reactions

The thiophene core of this compound can participate in various cyclization and annulation reactions to build fused-ring systems. These reactions are powerful tools for creating complex, polycyclic aromatic structures.

Iridium-Catalyzed Annulation: 2-Substituted thiophenes can undergo iridium-catalyzed annulation reactions with α,β-unsaturated carboxylic acids to deliver thiophene-containing spirocyclic products. nih.gov This dearomatization reaction provides direct evidence for a Heck-type pathway. nih.gov

Cyclocondensation: Di(thiophen-2-yl)alkane diones, which can be synthesized via acylation of thiophene, undergo cyclocondensation in an acidic medium (e.g., HOAc/HCl) to yield products containing five- or six-membered rings fused between the two thiophene units. nih.gov

[3+2] Annulation: Densely substituted 2-iminodihydrothiophenes can be synthesized stereoselectively through the AlCl₃-promoted [3+2] annulation of cis-2,3-disubstituted cyclopropane (B1198618) 1,1-diesters with isothiocyanates. rsc.org

Iodocyclization: Thiophene derivatives can be synthesized through the iodocyclization of S-containing alkyne substrates, which proceeds via intramolecular nucleophilic attack. mdpi.com

These strategies highlight the utility of the thiophene ring as a scaffold for constructing elaborate molecular architectures.

| Reaction Type | Thiophene Substrate | Reagents | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|---|

| Annulation | 2-Substituted Thiophenes | α,β-Unsaturated carboxylic acids | Iridium | Thiophene-containing spirocycles | nih.gov |

| Cyclocondensation | 1,6-di(thiophen-2-yl)hexane-1,6-dione | HOAc/HCl | None (acid-mediated) | Fused bicyclic thiophene systems | nih.gov |

| [3+2] Annulation | Isothiocyanates | cis-2,3-Disubstituted cyclopropane 1,1-diesters | AlCl₃ | 2-Iminodihydrothiophenes | rsc.org |

| Iodocyclization | S-containing alkynes | I₂ | None (electrophilic) | Iodinated thiophenes | mdpi.com |

| Photochemical Isomerization | 2-Arylthiophenes | UV light | None (photochemical) | 3-Arylthiophenes | researchgate.net |

Mechanistic Investigations of Novel Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic transformations. While mechanistic studies specifically on this compound are not prevalent, research on analogous 2-alkyl- and 2-arylthiophenes provides significant insight.

Photochemical Isomerization: Theoretical investigations on model systems like 2-methylthiophene (B1210033) have explored the mechanisms of photochemical isomerization to the 3-substituted product. researchgate.net Studies using CASSCF and MP2-CAS methods suggest that the reaction proceeds through a conical intersection, which provides a more accurate explanation than previously proposed cyclization-isomerization or zwitterionic pathways. researchgate.net The presence of the hexan-2-yl group would likely influence the quantum yields and reaction rates but not fundamentally alter this mechanistic pathway.

Iridium-Catalyzed Annulation Pathway: The iridium-catalyzed annulation of thiophenes with carboxylic acids has been shown to proceed via a Heck-type pathway. nih.gov This is distinct from the concerted metalation-deprotonation (CMD) or SEAr pathways often seen in C-H activation of thiophenes. nih.gov The mechanism involves coordination of the iridium catalyst, C-H activation at the thiophene 5-position, migratory insertion of the unsaturated acid, and subsequent reductive elimination/cyclization steps.

Cyclocondensation Mechanism: The acid-catalyzed cyclocondensation of 1,6-di(thiophen-2-yl)hexane-1,6-dione is proposed to proceed through an enol intermediate. nih.gov One carbonyl group is converted to its enol form in the acidic medium. This enol then acts as a nucleophile, attacking the protonated carbonyl of the second thiophene-ketone moiety, leading to a cyclized intermediate that subsequently dehydrates to form the final fused product. nih.gov

| Reaction Type | Model Substrate | Key Mechanistic Feature | Investigative Method | Reference |

|---|---|---|---|---|

| Photochemical Isomerization | 2-Methylthiophene, 2-Phenylthiophene | Proceeds via a conical intersection, not a tricyclic zwitterion. | CASSCF, MP2-CAS theoretical calculations | researchgate.net |

| Iridium-Catalyzed Annulation | (Benzo)thiophenes | Follows a Heck-type pathway, distinct from CMD or SEAr. | Experimental evidence from interconnected reactions | nih.gov |

| Acid-Catalyzed Cyclocondensation | 1,6-di(thiophen-2-yl)hexane-1,6-dione | Involves an enol intermediate attacking a protonated carbonyl group. | Product analysis and proposed reaction pathway | nih.gov |

| SNAr with Biothiols | 1-Fluoro-2,4-dinitrobenzene | Borderline concerted/stepwise mechanism; amine-enol equilibrium is key. | Kinetic studies (Brönsted-type plots) | frontiersin.org |

Role As a Monomer and Precursor in Macromolecular Chemistry

Polymerization Mechanisms and Kinetics Involving 2-(Hexan-2-yl)thiophene Derivatives

The polymerization of thiophene (B33073) monomers bearing alkyl substituents can be achieved through several distinct mechanisms. The choice of method dictates key properties of the resulting poly(alkylthiophene) (PAT), such as regioregularity, molecular weight, and polydispersity, which in turn affect the material's electronic and physical characteristics.

Electrochemical polymerization is a method where a monomer is oxidized at an electrode surface to form radical cations that subsequently couple to form a polymer film directly on the electrode. researchgate.net This technique allows for the synthesis of conducting polymer films without the need for a separate catalyst or oxidant. metu.edu.tr The process is influenced by several factors, including the solvent, supporting electrolyte, monomer concentration, and the applied potential or current. researchgate.net For instance, the electrochemical polymerization of 1,6-bis(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexane has been demonstrated to produce a stable and electroactive polymer film. metu.edu.tr Similarly, thiophene derivatives can be electropolymerized from solutions, often in acetonitrile (B52724) or a mixture with water, using electrolytes like NaClO4. metu.edu.tr While this method provides high-quality polymer films, achieving precise control over the polymer's regioregularity can be challenging. researchgate.net

Chemical oxidative polymerization is a widely used, straightforward method for synthesizing polythiophenes on a large scale. researchgate.net It typically involves the use of a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene monomer. cmu.edumdpi.com The reaction proceeds via the oxidation of the thiophene to create radical centers, primarily at the 2- and 5-positions, which then propagate to form the polymer chain. cmu.edu This method is attractive due to its simplicity and cost-effectiveness. researchgate.net However, a significant drawback is the lack of control over the regiochemistry of the linkages between monomer units, often resulting in polymers with a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. cmu.educmu.edu These regio-irregularities can disrupt the planarity of the polymer backbone, leading to a decrease in conjugation length and, consequently, diminished electronic properties. cmu.edu

| Oxidative Polymerization Methods for Thiophene Derivatives | |

| Method | Description & Common Reagents |

| Electrochemical Polymerization | Monomer is oxidized at an electrode to form a polymer film. Reagents: Monomer, solvent (e.g., acetonitrile), supporting electrolyte (e.g., NaClO₄). researchgate.netmetu.edu.tr |

| Chemical Oxidative Polymerization | A chemical oxidant initiates polymerization in solution. Reagents: Monomer, oxidant (e.g., FeCl₃), solvent (e.g., chloroform (B151607), hexane). researchgate.netcmu.edu |

Transition metal-catalyzed cross-coupling reactions represent the most advanced methods for synthesizing highly regioregular poly(3-alkylthiophenes) (P3ATs). cmu.edunih.gov These methods offer precise control over the polymer's structure, leading to materials with vastly improved electronic and photonic properties compared to their regio-irregular counterparts. cmu.edu

The most prominent of these is the Kumada Catalyst-Transfer Polycondensation (KCTP), which often employs a nickel catalyst. nih.gov In this chain-growth mechanism, a 2,5-dihalo-3-alkylthiophene monomer is first converted to an organometallic species, typically a Grignard reagent, through a magnesium-halogen exchange. cmu.edubeilstein-journals.org The addition of a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. cmu.educmu.edu The catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomers are added, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.govnih.gov This method routinely produces P3ATs with head-to-tail (HT) regioregularity exceeding 98%. cmu.edu

The choice of halogen on the monomer (Cl, Br, I) and the ligands on the metal catalyst can significantly influence the reaction kinetics and the degree of control over the polymerization. acs.orgnih.gov For example, palladium catalysts have also been employed, offering an alternative route to control regioregularity and molar mass. rsc.orgresearchgate.net

| Key Transition Metal-Catalyzed Polymerization Techniques | |

| Technique | Catalyst/Reagents |

| Kumada Cross-Coupling | Ni(dppp)Cl₂, Mg |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂, R-MgX |

| Palladium-Catalyzed Polymerization | Pd(RuPhos) |

Influence of Alkyl Chain Length and Branching on Monomer Reactivity and Polymerization Outcomes

The nature of the alkyl substituent at the 3-position of the thiophene ring, including its length and branching, has a profound impact on both the polymerization process and the properties of the final polymer. The hexan-2-yl group is a branched alkyl chain, which introduces specific steric and conformational effects.

Studies on the Kumada catalyst-transfer polycondensation of 3-alkylthiophenes have shown that branching in the side chain can influence the polymerization behavior. rsc.org Steric hindrance from bulky or branched side chains can affect the rate of polymerization and the maximum achievable degree of polymerization. rsc.org For instance, the transmetalation step in KCTP is sensitive to steric hindrance; propagation can be prohibited if the step leads to a sterically crowded intermediate, such as a head-to-head (HH) coupled species. acs.org

The length of the alkyl chain also plays a critical role. Longer alkyl chains generally increase the solubility of the resulting polymer but can also act as physical spacers that disrupt the close packing of polymer chains in the solid state. nih.govacs.org Conversely, shorter alkyl chains may lead to better interchain packing but can reduce solubility. nih.govresearchgate.net Research on poly(3-alkylthiophenes) with varying side-chain lengths (from butyl to decyl) has shown that these variations influence thermal properties, morphology, and energy levels, which in turn affects the performance of devices like solar cells. researchgate.netrsc.org The hexyl side chain in poly(3-hexylthiophene) (P3HT) is often considered to provide a good balance between solubility and electronic performance. researchgate.net

Copolymerization Studies with Other Monomers

To further tune the properties of thiophene-based polymers, this compound derivatives can be copolymerized with other monomers. This strategy allows for the creation of materials with tailored optical and electronic properties that are intermediate between those of the respective homopolymers or are entirely new.

Copolymerization can be achieved through various methods, including transition metal-catalyzed reactions like Stille and Suzuki coupling, which are highly effective for creating well-defined alternating or random copolymers. mdpi.commdpi.com For example, thiophene monomers can be copolymerized with units like fluorene, benzothiadiazole, or carbazole (B46965) to create donor-acceptor (D-A) copolymers. mdpi.comru.nl These D-A copolymers are of particular interest because the internal charge transfer between the electron-rich (donor) and electron-poor (acceptor) units can be used to lower the polymer's bandgap, shifting its absorption spectrum to longer wavelengths. beilstein-journals.org

The synthesis of alternating copolymers bearing two different substituents on adjacent thiophene rings has been achieved by designing a bithiophene monomer with the desired substituents and then polymerizing it. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.orgnih.gov This approach provides precise control over the sequence of monomer units along the polymer backbone.

Design of Conjugated Systems Incorporating this compound Units

The incorporation of this compound units into larger conjugated systems is a key strategy for developing advanced materials for organic electronics. The primary goal is to control the polymer's electronic energy levels (HOMO and LUMO), optical bandgap, and solid-state morphology. cmu.edu

A major focus is the design of donor-acceptor (D-A) alternating copolymers. In these systems, the alkylthiophene unit typically serves as the electron donor. By pairing it with a suitable electron-accepting moiety, such as benzothiadiazole (BT), benzoselenadiazole (BSe), or diketopyrrolopyrrole (DPP), chemists can create polymers with narrow bandgaps that absorb a larger portion of the solar spectrum, a desirable trait for photovoltaic applications. mdpi.combeilstein-journals.orgmdpi.com

The regioregularity of the polythiophene segments within these conjugated systems is crucial. A highly regioregular, head-to-tail coupled structure allows the polymer backbone to adopt a planar conformation, which maximizes π-orbital overlap and facilitates efficient charge transport. cmu.edu Steric interactions caused by irregular couplings force the thiophene rings to twist, disrupting conjugation and degrading electronic properties. cmu.edu Therefore, synthetic methods like KCTP that ensure high regioregularity are essential for designing high-performance conjugated polymers incorporating alkylthiophene units. acs.orgnih.gov

Synthetic Strategies for Oligomers and Polymers

The polymerization of thiophene derivatives to form conductive polymers is a well-established field, with several synthetic methods available to produce polythiophenes and oligothiophenes. For a monomer like this compound, these strategies primarily involve metal-catalyzed cross-coupling reactions, which allow for the controlled formation of carbon-carbon bonds between monomer units.

Common polymerization methods applicable to this compound include:

Grignard Metathesis (GRIM) Polymerization: This is a widely used chain-growth method for synthesizing regioregular poly(3-alkylthiophenes) (P3ATs) and can be adapted for 2-substituted thiophenes. cmu.edutdl.orgcmu.edu The process typically starts with a di-halogenated thiophene monomer, such as 2,5-dibromo-3-alkylthiophene. cmu.eduacs.org In the case of this compound, a suitable starting material would be a di-halogenated derivative. The GRIM method involves the reaction of the monomer with a Grignard reagent (e.g., tert-butylmagnesium chloride) to form a magnesium-halogen exchange product. cmu.eduacs.org The addition of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), initiates a chain-growth polymerization. cmu.educmu.edu This method is advantageous because it can be performed at room temperature and allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. tdl.orgacs.org

Stille Coupling Polymerization: This method is a versatile step-growth polycondensation reaction between an organostannane and an organic halide, catalyzed by a palladium complex. wiley-vch.deresearchgate.net To synthesize a polymer from this compound using this method, one could prepare a monomer with two different reactive groups, for instance, a bromo- and a trimethylstannyl- group on the same thiophene ring, or polymerize a dibrominated monomer with a distannylated comonomer. wiley-vch.denus.edu.sg The Stille reaction is known for its tolerance to a wide variety of functional groups and is effective for creating well-defined copolymers. researchgate.netnih.gov

Rieke Method: This approach utilizes highly reactive "Rieke zinc" to form organozinc intermediates from dihalo-thiophenes. cmu.eduwikipedia.org These intermediates are then polymerized using a nickel or palladium catalyst. The Rieke method is particularly effective for producing highly regioregular P3ATs. nih.gov

Direct (Hetero)Arylation Polymerization (DHAP): A more recent and "greener" alternative, DHAP involves the direct coupling of a C-H bond with a C-Halide bond, reducing the need for pre-functionalized organometallic monomers. nih.govresearchgate.net For a monomer like this compound, this could involve the polymerization of a 2-halo-3-(hexan-2-yl)thiophene, activating the C-H bond at the 5-position. researchgate.net

The synthesis of shorter, well-defined oligomers can be achieved using similar cross-coupling reactions, such as Suzuki or Stille couplings, but with sequential, stepwise additions of monomer units. researchgate.netrsc.org

Table 1: Comparison of Polymerization Methods for Alkylthiophenes

| Method | Catalyst Type | Mechanism | Key Advantages | Typical Monomers |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth | Room temperature synthesis, controlled molecular weight, high regioregularity. tdl.orgcmu.edu | 2,5-Dihalo-3-alkylthiophenes. cmu.edu |

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Step-growth | Tolerant to many functional groups, good for copolymers. wiley-vch.deresearchgate.net | Dihalo- and distannyl-thiophenes. nus.edu.sg |

| Rieke Method | Nickel or Palladium | - | Produces highly regioregular polymers. cmu.edunih.gov | 2,5-Dihalo-3-alkylthiophenes with activated zinc. wikipedia.org |

| Direct (Hetero)Arylation (DHAP) | Palladium | C-H Activation | Atom-economic ("green"), fewer synthetic steps for monomer. nih.govresearchgate.net | Mono- or di-halo-alkylthiophenes. researchgate.net |

Role in Modulating Chain Conformation and Packing in Pre-Polymer States

The structure of the alkyl side chain on a thiophene monomer plays a critical role in determining the properties of the resulting polymer, not just in the solid state but also in solution, a stage referred to as the pre-polymer or pre-aggregation state. The conformation and packing of polymer chains in solution before film casting can significantly influence the final morphology and electronic properties of the solid-state device. chinesechemsoc.orgacs.org

The hexan-2-yl group in this compound is a branched alkyl chain. Compared to linear alkyl chains like in poly(3-hexylthiophene) (P3HT), branched side chains introduce significant steric hindrance. ntu.edu.twnsrrc.org.tw This has several important consequences for the polymer's behavior in solution:

Suppression of Crystallization and Aggregation: The bulky nature of branched side chains, such as the 2-methylpentyl group (an isomer of the hexan-2-yl group), can suppress the rate of crystallization. ntu.edu.twnsrrc.org.twresearchgate.net This is because the steric hindrance makes it more difficult for the polymer backbones to adopt the planar conformation necessary for efficient π-π stacking and aggregation. ntu.edu.twuc.pt While some conjugated polymers form aggregates even in good solvents, the introduction of bulky or branched side chains can restrict these intramolecular and intermolecular interactions. uc.ptrsc.org This reduced tendency to aggregate in solution can be beneficial for achieving more controlled morphologies during film deposition. researchgate.net

Increased Backbone Torsion and Flexibility: The steric clash from branched side chains can force the thiophene rings along the polymer backbone to twist relative to each other, leading to a less planar, more flexible chain conformation. ntu.edu.twuc.pt Studies on poly(3-alkylthiophenes) have shown that branched side chains lead to a more flexible polymer backbone compared to their linear counterparts. ntu.edu.tw This increased torsion disrupts the π-conjugation along the chain, which can be observed through a blue-shift in the UV-vis absorption spectrum of the polymer in solution. researchgate.net

Modulation of Solubility: The introduction of alkyl side chains, in general, enhances the solubility of polythiophenes in common organic solvents. rsc.orgresearchgate.net Longer or branched chains can further improve solubility, which is a key requirement for solution-based processing techniques used in fabricating organic electronic devices. researchgate.net However, the specific architecture of the branched chain also matters; for instance, some studies show that increasing the length of linear side chains improves polymer-solvent interactions more effectively than certain branched structures. researchgate.net

The pre-aggregation behavior of polymers like poly(this compound) in solution is a delicate balance. While excessive aggregation can lead to poorly controlled, large-domain morphologies in the final film, a complete lack of aggregation can also be detrimental. acs.org A certain degree of pre-aggregation in solution is often considered necessary to form the ordered, interconnected pathways required for efficient charge transport in the solid state. chinesechemsoc.org The branched hexan-2-yl side chain, therefore, acts as a molecular tool to modulate this aggregation, offering a way to fine-tune the solution-state behavior to achieve optimal device performance.

Table 2: Influence of Alkyl Side Chain Structure on Polythiophene Properties

| Property | Linear Side Chain (e.g., n-hexyl) | Branched Side Chain (e.g., hexan-2-yl) | Scientific Rationale |

|---|---|---|---|

| Crystallization Rate | Higher | Lower | Branched chains introduce steric hindrance, suppressing chain mobility and the ability to pack into ordered structures. ntu.edu.twnsrrc.org.tw |

| Backbone Planarity | More Planar | More Twisted / Less Planar | Steric repulsion between bulky branched groups forces thiophene rings to twist out of plane. ntu.edu.twuc.pt |

| Solution Aggregation | Higher tendency to aggregate | Lower tendency to aggregate | Increased backbone torsion and steric hindrance disrupt efficient π-π stacking between chains. uc.ptresearchgate.net |

| Glass Transition Temp. (Tg) | Lower | Higher | Bulky side groups restrict bond rotation, leading to a stiffer polymer with a higher Tg. nsrrc.org.tw |

| HOMO Energy Level | Higher (less negative) | Lower (more negative) | The reduced conjugation length due to backbone twisting in branched systems lowers the HOMO energy level. researchgate.net |

Structure Reactivity and Structure Electronic Property Relationship Studies

Impact of Alkyl Chain Length and Branching on Chemical Reactivity

The chemical reactivity of 2-alkylthiophenes is modulated by the nature of the alkyl substituent. Both the length of the alkyl chain and the degree of branching play crucial roles in dictating the outcomes of chemical transformations.

Longer, linear alkyl chains, such as in 2-hexylthiophene, primarily exert an electron-donating inductive effect, which tends to activate the thiophene (B33073) ring towards electrophilic substitution. However, as the chain length increases, it can also introduce subtle steric effects that may influence the approach of bulky reagents.

Branching in the alkyl chain, as seen in the hexan-2-yl group (a secondary alkyl group), introduces more pronounced steric hindrance near the thiophene ring compared to its linear isomer, 2-hexylthiophene. This steric bulk can significantly impact reaction rates. For instance, in reactions sensitive to steric hindrance, such as those involving bulky electrophiles or catalysts, 2-(Hexan-2-yl)thiophene would be expected to react more slowly than 2-hexylthiophene.

A comparative study on the electropolymerization of 3-alkylthiophenes demonstrated that branched alkyl substituents can lead to polymers with different properties compared to those with linear chains, a principle that can be extended to the reactivity of the monomers themselves. acs.org For example, the steric hindrance from a branched chain can affect the planarity of intermediates and transition states, thereby influencing reaction pathways.

Regioisomeric Effects of Alkyl Substitution on Thiophene Reactivity

The position of the alkyl substituent on the thiophene ring profoundly affects its reactivity. Thiophene is an electron-rich aromatic heterocycle, with the C2 (and C5) position being significantly more reactive towards electrophilic substitution than the C3 (and C4) position. This is due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) formed during attack at the C2 position through resonance. stackexchange.com

Therefore, in this compound, the hexan-2-yl group occupies one of the highly activated positions. This has two main consequences for further substitution reactions:

Directing Effect: The alkyl group itself is an ortho-, para- director in electrophilic aromatic substitution. In the context of the thiophene ring, this means it will direct incoming electrophiles to the C5 position. The C3 and C4 positions remain significantly less favored for substitution.

Reactivity Comparison with 3-Alkylthiophenes: A 2-alkylthiophene is generally more reactive towards electrophiles than its 3-alkylthiophene isomer. This is because in the 3-alkyl isomer, the activating alkyl group is not at the most intrinsically reactive position.

Studies on the regioselective synthesis of substituted thiophenes consistently show that electrophilic attack preferentially occurs at the vacant α-position (C5) of a 2-substituted thiophene. jcu.edu.au For instance, in Friedel-Crafts acylation, a common electrophilic substitution reaction, 2-alkylthiophenes are acylated almost exclusively at the C5 position. stackexchange.com

Electronic Effects of the Hexan-2-YL Substituent on the Thiophene Ring System

The hexan-2-yl group, like other alkyl groups, is an electron-donating group (EDG). This electronic effect is primarily due to hyperconjugation and a weak positive inductive effect (+I). The donation of electron density to the thiophene ring has several important consequences:

Increased Nucleophilicity: The increased electron density on the thiophene ring makes it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted thiophene.

Stabilization of Cationic Intermediates: The electron-donating nature of the alkyl group helps to stabilize the positive charge in the carbocation intermediate formed during electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate. libretexts.org

Influence on Redox Potential: In the context of materials science, the electron-donating alkyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the thiophene ring. This generally leads to a lower oxidation potential, making the compound easier to oxidize. Computational studies on 2-hexylthiophene-substituted dyes have shown that the position of the alkylthiophene can tune the HOMO and LUMO energy levels. researchgate.net

Steric Influences of the Hexan-2-YL Group on Reaction Pathways and Selectivity

The steric hindrance imparted by the hexan-2-yl group is a dominant factor in controlling its reactivity, particularly in comparison to its linear isomer, 2-hexylthiophene. The branching at the carbon atom directly attached to the thiophene ring creates a bulky environment that can impede the approach of reagents.

This steric hindrance can manifest in several ways:

Reduced Reaction Rates: For reactions where the transition state is sterically demanding, such as Friedel-Crafts alkylations or acylations with bulky electrophiles, this compound would be expected to react more slowly than 2-n-hexylthiophene. plymouth.ac.uk

Altered Selectivity: In cases where multiple reaction sites are available, steric hindrance can influence the regioselectivity. For example, if a reaction could potentially occur at both the C5 position and on the alkyl side chain, the bulky hexan-2-yl group might favor reactions at more accessible sites.

Influence on Polymerization: In the context of polymerization, the steric bulk of branched alkyl chains can disrupt the planarity of the resulting polythiophene backbone, which in turn affects the electronic and optical properties of the polymer. acs.org

The table below provides a conceptual comparison of the expected relative reactivity of this compound with other related alkylthiophenes in a typical electrophilic aromatic substitution reaction, based on the principles discussed.

| Compound | Alkyl Group Type | Primary Electronic Effect | Relative Steric Hindrance | Expected Relative Reactivity |

| 2-Methylthiophene (B1210033) | Primary | Electron-donating | Low | High |

| 2-n-Hexylthiophene | Primary | Electron-donating | Moderate | Moderate-High |

| This compound | Secondary | Electron-donating | High | Moderate-Low |

| 2-tert-Butylthiophene | Tertiary | Electron-donating | Very High | Low |

| 3-n-Hexylthiophene | Primary | Electron-donating | Moderate | Lower than 2-isomer |

Concluding Remarks and Future Research Directions for 2 Hexan 2 Yl Thiophene

Current State of Research on 2-(Hexan-2-yl)thiophene and its Analogues

Direct and extensive research focused solely on this compound is notably limited in publicly accessible scientific literature. However, a substantial body of research on its linear isomer, 2-hexylthiophene, and other 2-alkylthiophenes provides a solid foundation for understanding its probable chemical and physical characteristics. The primary interest in these compounds stems from their utility as monomers for producing poly(alkylthiophenes), which are key components in organic electronics.

The introduction of an alkyl group, such as the hexan-2-yl group, to the thiophene (B33073) ring significantly influences the material properties of the resulting polymers. The alkyl chain enhances solubility, which is crucial for solution-based processing of electronic devices. The specific branching of the hexan-2-yl group, as opposed to a linear hexyl chain, is expected to further modify intermolecular interactions and the solid-state packing of the corresponding polymer, thereby affecting charge transport properties.

Research on analogous 2-alkylthiophenes has established several key points:

Synthesis: The most common synthetic routes involve the coupling of a 2-thienyl organometallic reagent (e.g., Grignard or organolithium) with a corresponding alkyl halide, or vice-versa.

Polymerization: 2-Alkylthiophenes are precursors to poly(3-alkylthiophene)s (P3ATs), which are conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.net The regioregularity of the polymer chain is a critical factor determining its electronic properties. aps.org

Properties: The nature of the alkyl side chain impacts the polymer's solubility, melting point, and the electronic bandgap. researchgate.net Longer or branched alkyl chains generally lead to better solubility in organic solvents.

The current research landscape suggests that while the fundamental chemistry of 2-alkylthiophenes is well-understood, the specific effects of the secondary hexyl substituent in this compound on polymer properties have not been a dedicated focus of investigation.

Identification of Research Gaps and Unexplored Areas

The most significant research gap is the lack of specific experimental data for this compound itself. This includes its detailed physicochemical properties, spectral data, and a thorough investigation of its reactivity.

| Property | This compound (Predicted/Unreported) | 2-Hexylthiophene (Reported) |

| Molecular Formula | C10H16S | C10H16S |

| Molecular Weight | 168.30 g/mol | 168.30 g/mol |

| Boiling Point | Unreported | ~228 °C |

| Density | Unreported | ~0.9 g/cm³ |

| Refractive Index | Unreported | ~1.5 |

| CAS Number | Unreported | 18794-77-9 |

This table includes predicted data for this compound based on its isomer, 2-hexylthiophene, for which some data is available. nih.gov

Furthermore, the following areas remain largely unexplored:

Detailed Polymerization Studies: A systematic investigation into the polymerization of this compound and a comprehensive characterization of the resulting polymer, poly(3-(hexan-2-yl)thiophene), are needed. This would involve studying the impact of the branched alkyl chain on the polymer's regioregularity, morphology, and electronic performance in devices.

Comparative Studies: A direct comparative analysis of the properties of poly(3-(hexan-2-yl)thiophene) with its linear counterpart, poly(3-hexylthiophene) (P3HT), a benchmark material in organic electronics, is essential to elucidate the structure-property relationships. ethz.chresearchgate.netacs.org

Chemical Reactivity: The influence of the secondary alkyl group on the reactivity of the thiophene ring towards various chemical transformations has not been systematically studied.

Biological Activity: While some thiophene derivatives exhibit biological activity, the potential pharmacological profile of this compound and its derivatives remains unknown. researchgate.netijcce.ac.ir

Future Prospects in Synthetic Methodologies and Chemical Transformations

Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. While established methods like Grignard cross-coupling are likely applicable, optimizing reaction conditions for this specific branched substrate could improve yields and purity.

Key areas for future synthetic exploration include:

Regioselective Synthesis: Developing synthetic strategies to produce highly regioregular poly(3-(hexan-2-yl)thiophene) is paramount for achieving optimal electronic properties. This could involve exploring different polymerization techniques, such as Grignard Metathesis (GRIM) polymerization.

Functionalization: The synthesis of functionalized derivatives of this compound is a promising avenue. Introducing functional groups onto the thiophene ring or the alkyl chain could allow for the fine-tuning of its electronic properties and enable its use in a wider range of applications, such as chemical sensors or as ligands in catalysis.

Chemical Transformations: A systematic study of the chemical transformations of this compound would expand its utility as a synthetic intermediate. This includes electrophilic substitution reactions (e.g., halogenation, nitration, acylation) and metalation followed by reaction with various electrophiles. nih.gov

| Reaction Type | Potential Products from this compound |

| Bromination | 2-Bromo-5-(hexan-2-yl)thiophene |

| Acylation (e.g., with Acetyl Chloride) | 2-Acetyl-5-(hexan-2-yl)thiophene |

| Metalation (e.g., with n-BuLi) followed by reaction with CO2 | 5-(Hexan-2-yl)thiophene-2-carboxylic acid |

This interactive table outlines potential chemical transformations and the resulting products from this compound.

Emerging Applications and Design Principles for Advanced Materials Precursors

The primary future application of this compound lies in its potential as a monomer for advanced organic electronic materials. The design of new materials based on this precursor should be guided by the following principles:

Tuning Solubility and Morphology: The branched hexan-2-yl group is expected to enhance solubility and influence the solid-state packing of the corresponding polymer. This feature can be exploited to create materials with improved processability and potentially higher charge carrier mobility.

Band Gap Engineering: By copolymerizing this compound with other aromatic monomers, it may be possible to fine-tune the bandgap of the resulting polymer, making it suitable for specific optoelectronic applications such as photovoltaics with tailored absorption spectra. tue.nlulisboa.ptrsc.org

Self-Assembling Materials: The specific stereochemistry of the hexan-2-yl group could be utilized to design polymers that exhibit interesting self-assembly properties, leading to the formation of well-ordered nanostructures beneficial for electronic device performance.

Thermoelectric Materials: Certain polythiophene derivatives have shown promise in thermoelectric applications, which involve the direct conversion of heat to electricity. Investigating the thermoelectric properties of doped poly(3-(hexan-2-yl)thiophene) could open up new avenues for this class of materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for alkyl-substituted thiophenes like 2-(Hexan-2-YL)thiophene, and how are reaction conditions optimized?

- Methodology : Alkyl-substituted thiophenes are typically synthesized via Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, or direct alkylation using Grignard reagents. For example, Pd-catalyzed cross-coupling between thiophene derivatives and alkyl halides is effective for regioselective substitution . Reaction optimization involves tuning catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF or DMF), and temperature (60–100°C). Monitoring by TLC and GC-MS ensures progress .

- Key Parameters : Yield depends on steric hindrance from the hexyl group; longer alkyl chains may require prolonged reaction times or higher temperatures .

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : The thiophene ring protons resonate at δ 6.8–7.2 ppm, while the hexyl chain shows signals at δ 0.8–1.6 ppm (CH₃ and CH₂ groups). Coupling patterns distinguish substituent positions .

- ¹³C NMR : Thiophene carbons appear at 125–140 ppm; alkyl carbons range from 14–35 ppm .

- IR : C-S stretching at 600–700 cm⁻¹ and C-H stretching (alkyl) at 2800–3000 cm⁻¹ .

Q. What safety protocols are critical when handling thiophene derivatives with alkyl chains?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (see SDS for thiophene-2-carboxylic acid, which highlights similar risks) .

- Work under fume hoods to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties of this compound for materials science applications?

- Methodology :

- DFT : Calculate HOMO/LUMO energies to assess electron-donating/accepting behavior. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .

- MD Simulations : Model alkyl chain packing in thin films to predict charge transport efficiency in organic semiconductors .

Q. What strategies resolve contradictions in spectroscopic data for thiophene derivatives?

- Case Study : If NMR signals overlap (e.g., alkyl and aromatic protons), use deuterated solvents (CDCl₃) or 2D NMR (COSY, HSQC) for resolution . For conflicting mass spectrometry data, high-resolution HRMS (ESI-TOF) clarifies molecular ion peaks .

Q. How can this compound be functionalized for pharmacological activity studies?

- Methodology :

- Introduce pharmacophores via electrophilic substitution (e.g., nitration, sulfonation) at the thiophene ring.

- Assess antimicrobial activity using agar diffusion assays against S. aureus or E. coli, with MIC values compared to controls .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for nonpolar alkyl-thiophenes .

- Recrystallization : Employ ethanol/water mixtures; hexyl chains enhance crystallinity .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in alkyl-thiophene synthesis?

- Solutions :

- Strict control of anhydrous conditions and reagent stoichiometry (e.g., alkyl halide:thiophene = 1:1.2) .

- Use internal standards (e.g., anthracene) in GC-MS for quantitative analysis .

Q. What databases or tools are recommended for tracking thiophene derivative research?

- Resources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.